molecular formula C14H13NOS B8652406 10H-phenothiazine-3-methanol, 10-methyl- CAS No. 17800-45-2

10H-phenothiazine-3-methanol, 10-methyl-

Cat. No.: B8652406
CAS No.: 17800-45-2
M. Wt: 243.33 g/mol
InChI Key: HDQFWPZZCXBWRH-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Phenothiazine (B1677639) Chemistry as a Prototypical Pharmaceutical Lead Structure

The journey of phenothiazine chemistry began not in medicine, but in the dye industry of the late 19th century. Phenothiazine itself was first synthesized in 1883. wikipedia.org A derivative, methylene (B1212753) blue, was synthesized even earlier in 1876 and was initially used for staining biological tissues, which led to early investigations into its antimalarial properties. wikipedia.org This marked the entry of the phenothiazine scaffold into the realm of biomedicine.

It was in the mid-20th century that phenothiazine derivatives truly revolutionized medicine, establishing the core structure as a prototypical pharmaceutical lead. wikipedia.org French chemists at Rhône-Poulenc, while investigating derivatives as potential antihistamines, synthesized promethazine (B1679618) in the 1940s. This was followed by the landmark discovery of chlorpromazine (B137089) in the 1950s, a compound that transformed the treatment of psychiatric disorders, particularly schizophrenia. jmedchem.com The profound effects of these drugs on the central nervous system opened up the modern era of psychopharmacology and solidified phenothiazine as a "lead structure"—a starting point from which numerous other drugs could be designed. wikipedia.org The systematic exploration of how chemical modifications to the phenothiazine ring system altered its biological effects was a pioneering example of modern medicinal chemistry. wikipedia.org

Overview of the Phenothiazine Core and its Diverse Derivatives in Academic Research

The phenothiazine core consists of a tricyclic structure where two benzene (B151609) rings are fused to a central 1,4-thiazine ring, which contains both a sulfur and a nitrogen atom. This non-planar, butterfly-shaped molecule is electron-rich and serves as a versatile scaffold for chemical modifications. researchgate.netresearchgate.net The primary points for substitution are the nitrogen atom at position 10 (N10) and the carbon atoms of the benzene rings, particularly at position 2 (C2) or 3 (C3). researchgate.netif-pan.krakow.pl

Academic research has extensively explored the derivatization of this core, leading to a vast library of compounds with a wide spectrum of biological activities. nih.gov Beyond their well-known antipsychotic and antihistaminic effects, phenothiazine derivatives have been investigated for a multitude of other therapeutic applications. nih.gov

Table 1: Investigated Therapeutic Applications of Phenothiazine Derivatives

Therapeutic AreaExamples of Investigated Activities
Oncology Anticancer, multidrug resistance reversal, antiproliferative effects. if-pan.krakow.plnih.gov
Infectious Diseases Antibacterial, antifungal, antiviral, antimalarial, antiprotozoal. nih.govresearchgate.net
Neurology Anticonvulsant, potential treatment for neurodegenerative diseases. nih.gov
Inflammation Anti-inflammatory, antioxidant. researchgate.net
Other Antiemetic, analgesic, sedative. researchgate.netnih.gov

This remarkable diversity stems from the ability of different substituents to modulate the molecule's electronic properties, lipophilicity, and three-dimensional shape, thereby influencing its interaction with various biological targets. if-pan.krakow.pl

Significance of N10-Methylation and C3-Hydroxymethyl Substitution in Phenothiazine Analogues within Medicinal Chemistry

The specific functional groups of 10H-phenothiazine-3-methanol, 10-methyl- are critical to its potential role in medicinal chemistry. Substitutions at the N10 and C3 positions are known to significantly influence the pharmacological profile of the phenothiazine scaffold.

N10-Methylation:

Substitution at the N10 position is a cornerstone of phenothiazine chemistry. if-pan.krakow.pl The nature of the side chain attached to this nitrogen atom is a primary determinant of the compound's activity, particularly its effects on the central nervous system. if-pan.krakow.pl While many potent antipsychotics feature a longer alkylamine or piperazine (B1678402) side chain at N10, simpler modifications like N10-methylation are also significant. if-pan.krakow.plslideshare.net

Modulation of Physicochemical Properties: Adding a methyl group at the N10 position, creating N-Methylphenothiazine, alters the molecule's size, shape, and lipophilicity. chemeo.com This can affect its ability to cross biological membranes, its metabolic stability, and its binding affinity for specific receptors.

Scaffold for Further Synthesis: N-methylated phenothiazines serve as important intermediates in the synthesis of more complex derivatives. researchgate.net The presence of the methyl group provides a stable, simple starting point for further functionalization of the phenothiazine rings.

C3-Hydroxymethyl Substitution:

While the C2 position has been more traditionally targeted for modification in antipsychotic drugs, substitution at the C3 position is an active area of research for developing derivatives with novel activities. slideshare.netmdpi.com

Introduction of a Functional Group: The introduction of a hydroxymethyl group (-CH₂OH) at the C3 position adds a polar, hydrogen-bonding capable functional group to the otherwise largely lipophilic phenothiazine core. This can significantly alter the compound's solubility and its potential interactions with biological targets.

Synthetic Handle: The primary alcohol of the hydroxymethyl group serves as a versatile "synthetic handle." It can be readily oxidized to an aldehyde (like in 10-Methyl-10H-phenothiazine-3-carbaldehyde) or a carboxylic acid, or it can be used in esterification or etherification reactions to attach other molecular fragments, creating a diverse range of new derivatives. mdpi.comnih.govresearchgate.net This makes C3-hydroxymethylated phenothiazines valuable building blocks in drug discovery. For example, the related C3-carbaldehyde derivatives have been used to synthesize imines and other conjugates with potential antitumor activity. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17800-45-2

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

(10-methylphenothiazin-3-yl)methanol

InChI

InChI=1S/C14H13NOS/c1-15-11-4-2-3-5-13(11)17-14-8-10(9-16)6-7-12(14)15/h2-8,16H,9H2,1H3

InChI Key

HDQFWPZZCXBWRH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CO)SC3=CC=CC=C31

Origin of Product

United States

Structural Elucidation and Spectroscopic Characterization of 10h Phenothiazine 3 Methanol, 10 Methyl Analogues

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., 2D NMR, HR-MS, FT-IR, Raman Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for elucidating the molecular structure of phenothiazine (B1677639) derivatives. nih.govtandfonline.com The chemical shifts in ¹H NMR spectra can confirm the presence of protons on the aromatic rings, the methyl group attached to the nitrogen atom, and the methanol (B129727) substituent. For instance, in related thiosemicarbazone derivatives of 10-hexyl-10H-phenothiazine, specific signals corresponding to aromatic protons and the N-alkyl chain are clearly identified. researchgate.net 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons, confirming the substitution pattern on the phenothiazine core. The Gauge Independent Atomic Orbital (GIAO) method can be used for the theoretical calculation of NMR chemical shifts, which shows excellent agreement with experimental values for phenothiazine compounds. researchgate.net

High-Resolution Mass Spectrometry (HR-MS): HR-MS is essential for the unambiguous determination of the elemental composition of a molecule. nih.gov This technique provides a highly accurate mass measurement, allowing for the calculation of the molecular formula with great confidence. For phenothiazine derivatives, HR-MS can distinguish between compounds with very similar molecular weights, confirming the presence and number of specific atoms like sulfur and nitrogen. nih.govmdpi.com

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: Vibrational spectroscopy, including both FT-IR and Raman techniques, offers detailed insights into the functional groups present in the molecule. researchgate.netscialert.net For phenothiazine analogues, characteristic vibrational bands can be assigned to specific molecular motions. researchgate.netresearchgate.net A complete vibrational analysis can be carried out using quantum chemical calculations to support the experimental data. researchgate.net

Below is a table summarizing typical spectroscopic data for phenothiazine derivatives.

Spectroscopic TechniqueObserved FeatureTypical Assignment in Phenothiazine Analogues
¹H NMR Chemical Shifts (δ)Signals for aromatic protons, N-CH₃ group, and CH₂OH group.
¹³C NMR Chemical Shifts (δ)Resonances for aromatic carbons, N-CH₃ carbon, and CH₂OH carbon.
HR-MS m/zPrecise mass measurement confirming the elemental composition C₁₄H₁₃NOS.
FT-IR Wavenumber (cm⁻¹)C-H stretching, C=C aromatic ring stretching, C-N stretching, C-S stretching, O-H stretching.
Raman Wavenumber (cm⁻¹)Symmetric C-S-C stretching, C-N-C stretching, and ring breathing modes. researchgate.net

X-ray Diffraction Analysis of Phenothiazine Derivatives

The crystal structure of 10-methyl-10H-phenothiazine has been solved, showing a monoclinic P2₁/c space group. researchgate.net Such analyses are fundamental to understanding the conformational and supramolecular characteristics of this class of compounds. nih.gov

Crystal Data Parameter10-methyl-10H-phenothiazine
Chemical Formula C₁₃H₁₁NS
Molecular Weight 213.29
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.6245 (7)
b (Å) 6.9130 (4)
c (Å) 13.7792 (10)
β (°) 106.591 (2)
Volume (ų) 1061.20 (12)
Z 4

Data sourced from Malikireddy et al. (2016). researchgate.net

The phenothiazine ring system is not planar but adopts a characteristic folded, or "butterfly," structure. researchgate.netresearchgate.netiucr.org The central six-membered thiazine (B8601807) ring typically assumes a boat conformation. researchgate.net This non-planarity is a defining feature of the phenothiazine core. Quantum mechanics and molecular mechanics calculations have been used to study the potential energies and molecular conformations of phenothiazine derivatives, confirming that folded conformations have the lowest potential energy in a vacuum. nih.gov The degree of folding can be influenced by the nature and position of substituents on the tricyclic system. researchgate.net

The degree of folding in the phenothiazine tricycle is quantified by the dihedral angle between the two outer benzene (B151609) rings. For the parent 10-methyl-10H-phenothiazine, this dihedral angle is 39.53 (10)°. researchgate.net In other N-alkylated phenothiazine derivatives, this angle can vary. For example, in certain 2-((10-alkyl-10H-phenothiazin-3-yl)methylene)malononitrile derivatives, the dihedral angles between the benzene rings of the phenothiazine moiety are reported to be 23.80 (2)° and can differ even within the same crystal structure if multiple independent molecules are present in the asymmetric unit. researchgate.net The geometry around the nitrogen atom is typically pyramidal. iucr.org

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. In the crystal structure of 10-methyl-10H-phenothiazine, a π–π stacking interaction is observed between the aromatic rings of neighboring molecules. researchgate.net The distance between the centroids of these interacting rings is 3.6871 (12) Å. researchgate.net Such π–π stacking interactions are a common and important feature in the crystal packing of aromatic compounds, including many phenothiazine derivatives, influencing their solid-state properties. researchgate.netrsc.orgrsc.org These interactions, along with other forces like van der Waals interactions, play a crucial role in the self-organization of molecules into a stable crystal lattice. researchgate.netresearchgate.netnih.gov

Computational Chemistry and Theoretical Studies on 10h Phenothiazine 3 Methanol, 10 Methyl and Derivatives

Quantum Chemical Calculations (e.g., DFT, Ab Initio HF) for Electronic and Vibrational Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab initio Hartree-Fock (HF) methods, are fundamental to predicting the electronic and vibrational properties of phenothiazine (B1677639) derivatives. DFT, especially with hybrid functionals like B3LYP, has proven effective in providing a balance between computational cost and accuracy for these systems.

The foundational step in most computational studies is the optimization of the molecule's geometry to find its lowest energy conformation. For phenothiazine derivatives, this is crucial as the central thiazine (B8601807) ring is not planar.

Theoretical calculations confirm that the phenothiazine core adopts a non-planar "butterfly" structure. The central six-membered ring assumes a boat conformation, characterized by a distinct dihedral (or folding) angle between the two outer aromatic rings. researchgate.net For the parent compound, 10-methyl-10H-phenothiazine, X-ray crystallography has experimentally determined this dihedral angle to be 39.53°. researchgate.net Computational methods, such as DFT with the B3LYP functional, are employed to calculate this and other geometric parameters (bond lengths, bond angles, and torsion angles). The accuracy of the theoretical model is often validated by comparing these calculated values with experimental data from X-ray diffraction studies. researchgate.net

Table 1: Selected Experimental Geometric Parameters for the 10-Methyl-10H-phenothiazine Core

Parameter Bond/Atoms Value (Å or °)
Bond Length C-S 1.760 Å
Bond Length C-N 1.408 Å
Bond Angle C-S-C 98.23°
Bond Angle C-N-C 122.26°
Dihedral Angle Benzene (B151609) Rings 39.53°

Data sourced from crystallographic studies of 10-methyl-10H-phenothiazine. researchgate.net

Quantum chemical calculations are instrumental in predicting and interpreting various spectroscopic data. By calculating the vibrational frequencies, researchers can assign the absorption bands observed in experimental Infrared (IR) and Raman spectra. researchgate.net A complete vibrational analysis can be performed, where calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to a better alignment with experimental results. researchgate.net For instance, the symmetric stretching modes of the C-S-C and C-N-C groups in the phenothiazine core are characteristic bands that can be precisely assigned using these computational methods. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of newly synthesized derivatives. Theoretical calculations help in assigning specific peaks to individual atoms within the molecule, which is especially useful for complex structures where experimental spectra may be ambiguous.

Table 2: Example Comparison of Calculated and Experimental Vibrational Frequencies for Phenothiazine Core Vibrations

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
ν(C-S-C) symmetric stretch 1096 1080
ν(C-N-C) symmetric stretch 1231 1243
Ring (C=C) breathing 1580 1595

Frequencies are for the parent N-methyl phenothiazine and serve as representative examples. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential therapeutic agents. For phenothiazine derivatives, which exhibit a range of biological activities, docking studies help elucidate their mechanism of action by identifying potential binding sites and interactions with protein targets. nih.govnih.gov

In a typical simulation, the 3D structure of the phenothiazine derivative is "docked" into the active site of a target protein. The simulation software then calculates the binding affinity, often expressed as a binding energy in kcal/mol, which indicates the stability of the ligand-receptor complex. samipubco.com Lower binding energies suggest stronger, more favorable interactions. These studies also reveal the specific types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex. nih.gov Derivatives of 10-methyl-phenothiazine have been docked against various targets to explore their potential as antimicrobial or anticancer agents. nih.govnih.gov

Table 3: Example Binding Affinities of Phenothiazine Derivatives with a Protein Target

Compound Target Protein Binding Affinity (kcal/mol)
Derivative 14a S. aureus DNA gyrase -7.8
Derivative 14b S. aureus DNA gyrase -8.3
Derivative 14c S. aureus DNA gyrase -7.9

Data from a study on phenothiazine-based N-Mannich bases as antimicrobial agents. nih.gov

Structure-Energy Relationship Analysis and Thermochemical Properties

The electronic structure of a molecule is intrinsically linked to its stability and reactivity. DFT calculations are used to determine key electronic parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. samipubco.com A small HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive. samipubco.com These calculations help explain the charge transfer properties within the molecule, which are important for applications in materials science and for understanding biological activity. researchgate.net Furthermore, other thermochemical properties like ionization potential, electron affinity, and dipole moment can be computed to build a comprehensive profile of the molecule's energetic landscape. samipubco.comresearchgate.net

Table 4: Calculated Electronic Properties for Phenothiazine Derivatives

Compound E_HOMO (eV) E_LUMO (eV) Energy Gap (eV)
10-phenylphenothiazine -5.48 -1.07 4.41
10-phenyl-10H-phenothiazine-3-carbaldehyde -5.92 -2.26 3.66
Bromo-substituted phenothiazine derivative -6.21 -3.14 3.07

Data from a quantum chemical study on various phenothiazine derivatives. samipubco.com

Theoretical Insights into Reaction Mechanisms and Regioselectivity

Computational chemistry offers a window into the dynamics of chemical reactions, allowing for the study of reaction mechanisms, transition states, and the factors that control selectivity. For phenothiazine chemistry, theoretical methods can predict the most likely sites for chemical reactions, such as electrophilic substitution.

Structure Activity Relationship Sar Studies of 10h Phenothiazine 3 Methanol, 10 Methyl Derivatives

Impact of N10-Substitution on Modulating Biological Activity

The substituent at the N10 position of the phenothiazine (B1677639) core plays a pivotal role in determining the pharmacological profile of the resulting compound. The nature of this substituent influences properties such as receptor affinity, bioavailability, and mechanism of action. scispace.comnih.gov

Early research into phenothiazine-based antipsychotics established that a propyl linker between the N10 atom and a terminal amine was crucial for potent dopamine (B1211576) receptor antagonism. if-pan.krakow.pl Shortening this alkyl chain to two carbon atoms was found to alter receptor affinity, highlighting the specific spatial requirements for this activity. if-pan.krakow.pl In the context of antioxidant activity, however, substitution at the N10 position can be detrimental. Studies have shown that the absence of any substituent at N10 is often required for potent antioxidant effects, with methylation of the ring at N10 rendering the compound significantly less active. nih.gov

More complex substitutions at the N10 position have been explored to develop novel therapeutic agents. For instance, the introduction of bulky groups like polyethylene (B3416737) glycol (PEG) or triethylene glycol (TEG) has been investigated for its impact on antitumor activity. mdpi.com Similarly, the replacement of the N10 hydrogen with N-carbonyl amides and carbamates has generated interest for the development of treatments for neurodegenerative conditions like Alzheimer's disease. nih.gov In the development of anticancer agents, N-alkylation of phenothiazine-dithiocarbamate hybrids with an ethyl group on a piperazine (B1678402) moiety was shown to be important for cell growth inhibitory activity. nih.gov

The electronic nature of the N10-substituent also modulates activity. A quantitative structure-activity relationship study of N10-carbonyl-substituted phenothiazines as inhibitors of lipid peroxidation revealed the importance of this functional group in protecting brain tissue against oxidative stress. nih.gov These findings underscore that modifications at the N10 position are a critical strategy for fine-tuning the biological activity of phenothiazine derivatives, tailoring them for specific therapeutic applications ranging from antipsychotic to anticancer and neuroprotective effects. nih.gov

Table 1: Effect of N10-Substitution on Biological Activity of Phenothiazine Derivatives

N10-Substituent Type General Impact on Biological Activity Example Activity Profile Reference(s)
Hydrogen (unsubstituted) Often required for potent antioxidant activity. Antioxidant nih.gov
Short Alkyl (e.g., Methyl) Can decrease antioxidant activity compared to unsubstituted analogs. Reduced Antioxidant nih.gov
Aminoalkyl (propyl chain) Crucial for dopamine receptor antagonism. Antipsychotic if-pan.krakow.pl
PEG/TEG Chains Influences cytotoxic effects against tumor cells. Antitumor mdpi.com
N-Carbonyl Amides/Carbamates Potential for treating neurodegenerative diseases. Neuroprotective nih.gov
N-Alkylated Piperazine Important for cell growth inhibitory activity. Anticancer nih.gov

Role of C3-Substitution (Hydroxymethyl Group) in Influencing Biological Efficacy

Substitution on the carbon framework of the phenothiazine ring system provides another avenue for modifying biological efficacy. The C3 position, in particular, has been a target for chemical modification to introduce a variety of functional groups. The presence of a hydroxymethyl group (-CH₂OH) at this position, as seen in 10H-phenothiazine-3-methanol, 10-methyl-, introduces a polar, hydrogen-bonding capable moiety that can significantly influence the molecule's interaction with biological targets.

While direct SAR studies on the C3-hydroxymethyl group are not extensively detailed in the available literature, the importance of C3 substitution is well-established. Methods have been developed for the specific lithiation at the C3 position of 10-methylphenothiazine, allowing for the introduction of various electrophiles and the synthesis of a range of C3-substituted derivatives. rsc.org This synthetic accessibility underscores the interest in exploring the pharmacological effects of modifications at this site.

Influence of Additional Substituents on the Phenothiazine Ring System on Activity Profiles

The biological activity of phenothiazine derivatives is highly sensitive to the presence, position, and nature of additional substituents on the benzene (B151609) rings. scispace.comconsensus.app Even minor structural alterations can lead to significant differences in pharmacological properties. researchgate.net

A well-documented SAR principle in classical phenothiazine antipsychotics is the effect of electron-withdrawing groups at the C2 position. The presence of such a group intensifies the neuroleptic activity. The potency of this effect is dependent on the specific substituent, following a general trend. if-pan.krakow.pl

Table 2: Influence of C2-Substituent on Antipsychotic Activity

Substituent (X) at C2 Relative Intensity of Antipsychotic Activity
-SO₂NR₂ Highest
-CF₃ High
-CO-CH₃ Medium
-Cl Moderate

Source: Based on data from Jaszczyszyn et al. if-pan.krakow.pl

Stereochemical Considerations and Enantioselective Synthesis in SAR Investigations

Stereochemistry can play a critical role in the biological activity and safety profile of chiral phenothiazine derivatives. When a molecule is chiral, its enantiomers (non-superimposable mirror images) can exhibit significantly different pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

A clear example of this is seen with the phenothiazine derivative JBC 1847, which has strong antimicrobial activity against Gram-positive bacteria. nih.gov This compound exists as a racemic mixture of its (S) and (R) enantiomers. A study investigating the purified (S)-enantiomer revealed important differences compared to the racemic mixture. nih.gov While the in vitro antimicrobial activity of (S)-JBC 1847 was comparable to or slightly better than the racemate, its in vivo tolerance was significantly improved. The maximum tolerable concentration for the purified (S)-enantiomer was five times higher than that of the racemic mixture. nih.gov

Table 3: Comparison of Racemic vs. Enantiomerically Pure JBC 1847

Compound Form In Vitro Antimicrobial Activity In Vivo Maximum Tolerable Concentration
Racemic JBC 1847 Strong 5 mg/kg bodyweight
(S)-JBC 1847 Same range or slightly increased 20 mg/kg bodyweight

Source: Based on data from Christensen et al. nih.gov

Preclinical Biological Evaluation of 10h Phenothiazine 3 Methanol, 10 Methyl Analogues in Vitro and in Vivo Models

In Vitro Screening for Antitumor Activity in Cancer Cell Lines

The antitumor properties of 10H-phenothiazine-3-methanol, 10-methyl- analogues have been investigated across a panel of human cancer cell lines, revealing their potential as cytotoxic and antiproliferative agents, as well as their ability to counteract multidrug resistance.

Studies have demonstrated that phenothiazine (B1677639) derivatives can inhibit the proliferation of various cancer cells. For instance, certain N-alkylated phenothiazine hybrids have shown significant antiproliferative effects against cancer cell lines such as PC-3 (prostate cancer), EC-109 (esophageal cancer), and MGC-803 (gastric cancer). The presence of an ethyl group on a piperazine (B1678402) moiety attached to the phenothiazine scaffold appears to be crucial for this activity.

In the context of specific cancer types, TEGylated (triethylene glycol-modified) phenothiazine derivatives have exhibited notable cytotoxic activity against HeLa (cervical carcinoma), CT-26 (colon carcinoma), and HepG2 (liver cancer) cells. One such derivative, a TEGylated aldehyde, demonstrated a cell viability of just 11% in HeLa cells at a concentration of 0.05 mM, indicating a potent cytotoxic effect. Similarly, PEGylated (polyethylene glycol-modified) analogues have also shown promising results, with a PEGylated phenothiazine aldehyde reducing HepG2 cell viability to 15% at a 0.2 mM concentration.

Furthermore, some phenothiazine-ketone hybrids have displayed remarkable antitumor effects, inhibiting cell proliferation in the low nanomolar range across 60 different human tumor cell lines. The presence of indolizine (B1195054) with methyl or methoxy (B1213986) substituents on the phenothiazine system was found to be important for this high potency. In leukemia cell lines, such as THP-1 and HL-60, a thiazole (B1198619) ring linked to the phenothiazine core enhanced biological activity, affecting metabolic activity and inducing apoptosis.

The following table summarizes the in vitro cytotoxic and antiproliferative effects of selected 10H-phenothiazine-3-methanol, 10-methyl- analogues on various cancer cell lines.

Compound TypeCancer Cell LineEffectNotable Findings
TEGylated phenothiazine aldehydeHeLa (Cervical Carcinoma)Cytotoxic11% cell viability at 0.05 mM
TEGylated phenothiazine aldehydeCT-26 (Colon Carcinoma)Cytotoxic30% cell viability at 0.1 mM
TEGylated phenothiazine aldehydeHepG2 (Liver Cancer)Cytotoxic27% cell viability at 0.1 mM
PEGylated phenothiazine aldehydeHepG2 (Liver Cancer)Cytotoxic15% cell viability at 0.2 mM
N-alkylated phenothiazine hybridPC-3 (Prostate Cancer)AntiproliferativeGood growth inhibition
N-alkylated phenothiazine hybridEC-109 (Esophageal Cancer)AntiproliferativeGood growth inhibition
N-alkylated phenothiazine hybridMGC-803 (Gastric Cancer)AntiproliferativeGood growth inhibition
Phenothiazine-ketone hybrid60 human tumor cell linesAntiproliferativeGI50: 1.8–6.5 nM
Thiazolo-phenothiazine hybridTHP-1 (Leukemia)Cytotoxic, ApoptoticComparable to cytarabine
Thiazolo-phenothiazine hybridHL-60 (Leukemia)Cytotoxic, ApoptoticAffected metabolic activity

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp). Phenothiazine derivatives have been investigated for their ability to reverse MDR. These compounds can sensitize multidrug-resistant cancer cells to chemotherapeutic drugs. The mechanism of action is believed to involve the inhibition of P-gp, potentially through direct binding and modulation of its transport function. The hydrophobic nature of the phenothiazine nucleus facilitates its insertion into the cell membrane where these efflux pumps are located.

Studies have shown that both cis- and trans-thioxanthene stereoisomers, which are structurally related to phenothiazines, can antagonize MDR in human breast cancer cell lines (MCF-7 AdrR), with the trans-isomers being 2- to 7-fold more potent. The ability of phenothiazines to bind to calmodulin is another proposed mechanism for their MDR reversal activity.

In Vitro and In Vivo (Non-human) Assessment of Antimicrobial Activity

Analogues of 10H-phenothiazine-3-methanol, 10-methyl- have also been evaluated for their efficacy against a range of pathogenic microorganisms, demonstrating both antibacterial and antifungal properties.

The antibacterial activity of phenothiazine derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. In one study, a series of N′-((10-alkyl-10H-phenothiazin-3-yl)methylene)benzohydrazides were synthesized and screened against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus cereus, and Klebsiella pneumoniae.

A novel promazine (B1679182) derivative, JBC 1847, exhibited significant in vitro antimicrobial activity against several Gram-positive pathogens with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2 mg/L. In an in vivo wound infection model in mice, JBC 1847 showed significant activity against a Staphylococcus aureus strain.

The following table summarizes the antibacterial efficacy of selected phenothiazine analogues.

Compound TypeBacterial StrainIn Vitro/In VivoEfficacy
N′-((10-alkyl-10H-phenothiazin-3-yl)methylene)benzohydrazidesS. aureusIn VitroActive
P. aeruginosaIn VitroActive
K. pneumoniaeIn VitroActive
E. coliIn VitroActive
B. cereusIn VitroActive
JBC 1847 (Promazine derivative)Gram-positive pathogensIn VitroMIC: 0.5–2 mg/L
S. aureusIn Vivo (mouse model)Significant activity

Regarding Mycobacterium tuberculosis, the causative agent of tuberculosis, phenothiazine derivatives have been investigated for their antimycobacterial potential. While specific data for 10H-phenothiazine-3-methanol, 10-methyl- analogues is limited, the broader class of phenothiazines has shown promise. For instance, some antipsychotic phenothiazine drugs have demonstrated effects against M. tuberculosis. The development of novel polycyclic amines with antimycobacterial activity, some demonstrating MIC99 values as low as 9.6 μM against Mycobacterium tuberculosis H37Rv, highlights the potential of nitrogen-containing heterocyclic compounds in this area.

Several phenothiazine derivatives have been synthesized and evaluated for their in vitro antifungal activity. One study identified α-chloro-N-acetyl phenothiazine as a promising lead compound in the search for new antifungal agents. Phenothiazine-3-sulphonamide derivatives have also been synthesized and shown to exhibit promising fungicidal activities in in vitro tests.

Evaluation of Neuroleptic and Neuroprotective Potential in Preclinical Models

Phenothiazines are well-established as first-generation antipsychotic drugs, with their primary mechanism of action being the antagonism of dopamine (B1211576) D2 receptors in the central nervous system. This activity is responsible for their neuroleptic effects.

In vitro binding assays have shown that various phenothiazine drugs and their metabolites have a high affinity for dopamine D2 receptors in the rat brain. For example, ring-hydroxylated and N-demethylated metabolites of drugs like chlorpromazine (B137089) and fluphenazine (B1673473) retain significant binding affinity (20-70%) compared to the parent compounds. This suggests that these metabolites may contribute to the therapeutic effects of the drugs. The affinity of these compounds for α1-adrenoceptors is also notable, while their affinity for α2-adrenoceptors is significantly lower.

While specific preclinical models evaluating the neuroleptic activity of 10H-phenothiazine-3-methanol, 10-methyl- analogues are not extensively documented in the available literature, the known structure-activity relationships of phenothiazines suggest that modifications to the core structure and side chains can modulate dopamine receptor affinity and, consequently, neuroleptic potency.

In terms of neuroprotection, recent studies have begun to explore the potential of phenothiazines beyond their antipsychotic effects. In a mouse model of traumatic brain injury at high altitude, treatment with phenothiazines (chlorpromazine and promethazine) was found to ameliorate brain injury and reduce apoptosis. This neuroprotective effect was associated with the upregulation of Dpp2/7 and a subsequent increase in Bcl-2 expression and reduction in cleaved-Caspase-3. These findings suggest a potential role for phenothiazines in protecting neurons from injury.

Furthermore, the antioxidant properties of the phenothiazine nucleus, which can be inserted into mitochondrial membranes, may contribute to neuroprotection by combating oxidative stress, a key factor in neurodegenerative diseases. Novel phenothiazine/donepezil-like hybrids have also been developed with antioxidant activity as a multi-target approach for conditions like Alzheimer's disease.

Other Biological Activities in Preclinical Contexts (e.g., Antihelminthic, Insecticidal, Metal Chelating Properties)

The investigation into phenothiazine derivatives as antitumor agents has revealed that the inhibition of the farnesyltransferase (FT) enzyme is a significant factor in their mechanism of action. mdpi.com This inhibition is understood to be related to the binding of the compound's thiol units and the coordination of zinc (Zn²⁺) or magnesium (Mg²⁺) ions. mdpi.com To explore the potential of phenothiazine analogues to inhibit FT, their ability to bind these metal ions has been studied.

In a study evaluating a series of PEGylated and TEGylated phenothiazine derivatives, their capacity to bind with Mg²⁺ and Zn²⁺ ions was assessed. The experiments demonstrated that the TEGylated derivatives, in particular, showed an ability to bind with Mg²⁺ ions. mdpi.com This suggests that structural modifications to the phenothiazine core can influence its metal chelating properties.

The specific findings regarding the metal ion binding capabilities of these analogues are detailed in the table below.

Table 1: Metal Ion Binding Properties of Phenothiazine Analogues
CompoundMetal IonBinding Ability
TEGylated Phenothiazine DerivativesMg²⁺Observed
TEGylated Phenothiazine DerivativesZn²⁺Not specified
PEGylated Phenothiazine DerivativesMg²⁺Not specified
PEGylated Phenothiazine DerivativesZn²⁺Not specified
Data derived from a study on the antitumor activity of PEGylated and TEGylated phenothiazine derivatives. mdpi.com

Rational Design and Future Derivatization Strategies for Enhanced Bioactivity and Specificity

Design Principles for Novel Phenothiazine (B1677639) Scaffolds with Desired Pharmacological Profiles

The phenothiazine nucleus is a highly versatile template in medicinal chemistry, providing a foundation for a wide range of therapeutic agents. nih.govresearchgate.net The rational design of new phenothiazine-based compounds often employs the principle of molecular hybridization. This approach involves combining the phenothiazine pharmacophore with other bioactive scaffolds to create hybrid molecules with improved efficacy or novel mechanisms of action. mdpi.comresearchgate.net Such strategies aim to develop compounds that can interact with specific or multiple biological targets, leading to a desired pharmacological profile, which may include anticancer, antimicrobial, anti-inflammatory, or neuroprotective effects. researchgate.netsemanticscholar.org

A key design principle is the repurposing of existing phenothiazine drugs, such as those with antipsychotic properties, to develop agents for other conditions like cancer. semanticscholar.org By understanding the structure-activity relationships (SAR), medicinal chemists can modify the basic phenothiazine structure to enhance a particular therapeutic effect while minimizing off-target interactions that could lead to undesirable side effects. nih.govnih.gov For instance, slight structural changes can significantly alter the biological activity, making the phenothiazine skeleton a valuable platform for designing new therapeutic agents. researchgate.net The development of new drugs based on the phenothiazine system is a promising approach due to the diverse activities associated with this tricyclic system. researchgate.net

Exploration of Diverse Substitution Patterns for Optimized Efficacy and Selectivity

The biological activity of phenothiazine derivatives can be finely tuned by altering the substitution patterns on the tricyclic ring system. nih.gov Modifications at the nitrogen atom (N-10) and the aromatic rings are crucial for determining the pharmacological properties of these compounds. researchgate.netif-pan.krakow.pl

For the specific compound 10H-phenothiazine-3-methanol, 10-methyl-, the methyl group at the N-10 position is a key feature. N-10 substitution with various side chains (aliphatic, piperidine, or piperazine) is a common strategy to modulate neuroleptic activity. if-pan.krakow.plwikipedia.orgnih.gov The length and nature of the alkyl chain connecting the phenothiazine ring to a terminal amine can influence the compound's affinity for specific receptors. if-pan.krakow.pl A three-carbon chain, for example, is often associated with potent neuroleptic activity. slideshare.netslideshare.net

Substitutions on the aromatic rings also play a critical role. The position and electronic nature of the substituent can dramatically impact potency and selectivity. nih.govnih.gov For instance, introducing an electron-withdrawing group, such as a trifluoromethyl or chloro group, at the 2-position of the phenothiazine ring has been shown to enhance antipsychotic activity. if-pan.krakow.plslideshare.netnih.gov In the case of 10H-phenothiazine-3-methanol, 10-methyl-, the methanol (B129727) group is at the 3-position. The effect of substituents at this position would need to be empirically determined, but structure-activity relationship studies on various phenothiazines indicate that such modifications can lead to compounds with a wide range of biological effects, including anticancer and multidrug resistance reversal properties. if-pan.krakow.pl

The following table summarizes the influence of different substitution patterns on the bioactivity of the phenothiazine scaffold based on established research.

Position of SubstitutionType of SubstituentEffect on BioactivityReference(s)
N-10 Aliphatic, Piperidine, or Piperazine (B1678402) side chainsModulates neuroleptic and antipsychotic activity. The length of the alkyl chain is critical. if-pan.krakow.pl
C-2 Electron-withdrawing groups (e.g., -CF3, -Cl)Increases antipsychotic potency. if-pan.krakow.pl, slideshare.net, nih.gov
C-2 Trifluoro substitutionDecreases potency for protein kinase C inhibition. nih.gov
Aromatic Rings Quinoid structuresIncreases potency for protein kinase C inhibition. nih.gov
N-10 Side Chain Primary amines and unsubstituted piperazinesMost potent amino side chains for protein kinase C inhibition. nih.gov

Conjugation Strategies for Targeted Delivery or Synergistic Therapeutic Effects

Conjugation of the phenothiazine scaffold to other molecules is a powerful strategy to enhance therapeutic outcomes. researchgate.net This can be aimed at targeted delivery to specific cells or tissues, or to achieve synergistic effects by combining the activity of the phenothiazine with another therapeutic agent. nih.gov

One approach is to link phenothiazines to targeting moieties that can recognize and bind to specific receptors on cancer cells, thereby concentrating the drug at the tumor site and reducing systemic toxicity. For example, PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, has been explored to improve the solubility, bioavailability, and tumor-targeting capabilities of phenothiazine derivatives. nih.govresearchgate.net

Another strategy involves creating hybrid molecules where the phenothiazine is covalently linked to another pharmacophore to achieve a synergistic therapeutic effect. nih.gov This is particularly relevant in overcoming drug resistance, where the phenothiazine moiety might inhibit efflux pumps or other resistance mechanisms, thereby re-sensitizing cells to the conjugated drug. researchgate.net For instance, phenothiazine-siderophore conjugates have been designed to exploit bacterial iron transport pathways for enhanced delivery of the antibacterial agent into the bacterial cell. nih.gov Similarly, hybrids of phenothiazine with other anticancer agents or compounds targeting different pathways in a disease can lead to enhanced efficacy. rsc.orgmdpi.com

Development of Phenothiazine-Based Probes for Bioimaging and Fluorescent Sensing Applications

The inherent photophysical properties of the phenothiazine core make it an attractive scaffold for the development of fluorescent probes for bioimaging and sensing applications. rsc.orgbohrium.com The electron-rich nature of the sulfur and nitrogen atoms, combined with the non-planar "butterfly" conformation of the ring system, gives rise to unique optical and electronic properties. rsc.orgbohrium.com

Derivatives of phenothiazine can be designed to act as fluorescent sensors that respond to specific analytes or changes in the cellular environment. researchgate.net For example, phenothiazine-based probes have been developed for the detection of various species, including cations, anions, reactive oxygen/nitrogen species (ROS/RNS), and enzymes. researchgate.net These probes often work on the principle of a change in fluorescence intensity or wavelength upon binding to the target analyte. rsc.orgmdpi.com For instance, a "turn-on" fluorescent probe based on phenothiazine has been developed for the selective detection of hydrogen sulfide (B99878) in living cells and animals. rsc.org

The versatility of the phenothiazine structure allows for modifications that can tune its fluorescent properties, such as shifting the emission to longer wavelengths, which is advantageous for bioimaging due to reduced background fluorescence and deeper tissue penetration. researchgate.net Oxidized phenothiazine derivatives, such as phenothiazine 5-oxide and phenothiazine 5,5-dioxide, have shown promising room-temperature phosphorescence properties, opening up new possibilities for applications in bioimaging and optical sensing. rsc.org Phenothiazine-based fluorescent probes have been successfully used for imaging in living cells, demonstrating their potential as valuable tools for biomedical research. researchgate.netnih.gov

Conclusion and Future Research Outlook in Phenothiazine 3 Methanol Chemistry

Summary of Key Research Findings and Contributions to the Field

Research into phenothiazine (B1677639) derivatives has established this heterocyclic scaffold as a versatile template in drug discovery. nih.govnih.gov Modifications to the core phenothiazine structure have yielded compounds with a wide array of biological activities, including anticancer, neuroprotective, and antioxidant properties. brieflands.comeurekaselect.comresearchgate.net The 10-methyl substitution is a common feature in many studied phenothiazine analogs, and functionalization at the 3-position is a key area of investigation.

The primary precursor to 10H-phenothiazine-3-methanol, 10-methyl- is its corresponding aldehyde, 10-Methyl-10H-phenothiazine-3-carbaldehyde. The synthesis of such carbaldehydes is well-documented, often proceeding through the Vilsmeier-Haack reaction on a 10-alkylated phenothiazine. researchgate.net The subsequent reduction of the aldehyde group to a primary alcohol is a standard and efficient chemical transformation.

While direct biological data for 10H-phenothiazine-3-methanol, 10-methyl- is not extensively reported, studies on structurally similar phenothiazine derivatives offer significant insights. For instance, phenothiazines have shown considerable promise as anticancer agents by inducing apoptosis, modulating key signaling pathways like PDK1/Akt and MAPK/ERK1/2, and inhibiting angiogenesis. nih.govbrieflands.comfrontiersin.org Furthermore, their ability to compromise the integrity of cancer cell membranes is a noted mechanism of their antitumor activity. frontiersin.org

In the context of neurodegenerative diseases, particularly Alzheimer's, phenothiazine derivatives are being investigated for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in the disease's pathology. nih.gov Computational studies have suggested that the phenothiazine scaffold can effectively bind to AChE, indicating the potential for derivatives like 10H-phenothiazine-3-methanol, 10-methyl- to exhibit neuroprotective effects. nih.gov

The antioxidant properties of phenothiazines are also a significant area of research. The core structure can scavenge free radicals, which is a beneficial property for combating oxidative stress-related diseases. researchgate.net

Interactive Table of Investigated Activities of Phenothiazine Derivatives

Biological ActivityKey Findings for Related Phenothiazine DerivativesPotential Relevance for 10H-phenothiazine-3-methanol, 10-methyl-
Anticancer Induction of apoptosis, modulation of signaling pathways (PDK1/Akt, MAPK/ERK1/2), anti-angiogenesis, disruption of cancer cell membranes. nih.govbrieflands.comfrontiersin.orgThe core scaffold suggests potential for similar anticancer activities.
Neuroprotective Acetylcholinesterase (AChE) inhibition, potential to address Alzheimer's disease pathology. nih.govThe phenothiazine nucleus is a promising pharmacophore for AChE inhibitors.
Antioxidant Ability to scavenge free radicals and mitigate oxidative stress. researchgate.netThe inherent properties of the phenothiazine ring suggest antioxidant potential.

Identified Gaps and Remaining Challenges in the Academic Exploration of 10H-Phenothiazine-3-methanol, 10-methyl-

The most significant gap in the academic exploration of 10H-phenothiazine-3-methanol, 10-methyl- is the lack of dedicated research on this specific molecule. While the broader family of phenothiazines is well-studied, this particular derivative has not been the subject of extensive investigation, leaving its specific chemical properties and biological activities largely uncharacterized.

General challenges in the field of phenothiazine medicinal chemistry also apply to this compound. A primary hurdle is achieving target specificity to minimize off-target effects. researchgate.net Many phenothiazine-based drugs interact with multiple receptors, which can lead to a range of side effects. nih.gov For instance, their use as antipsychotics is often associated with extrapyramidal symptoms due to dopamine (B1211576) receptor antagonism. nih.gov

Another challenge lies in overcoming drug resistance, particularly in cancer therapy. While some phenothiazines have shown efficacy in reversing multidrug resistance, the development of resistance remains a significant obstacle. nih.gov Furthermore, the translation of promising in vitro results into successful in vivo and clinical outcomes is a persistent challenge in drug development. frontiersin.org

Promising Avenues for Further Academic Research and Development in Phenothiazine Medicinal Chemistry

The existing body of research on phenothiazines provides a clear roadmap for future investigations into 10H-phenothiazine-3-methanol, 10-methyl-.

Specific Avenues for 10H-phenothiazine-3-methanol, 10-methyl-:

Synthesis and Characterization: A foundational step would be the detailed reporting of an optimized synthesis for 10H-phenothiazine-3-methanol, 10-methyl-, likely via the reduction of 10-Methyl-10H-phenothiazine-3-carbaldehyde, followed by comprehensive spectroscopic and crystallographic characterization.

Biological Screening: The compound should be systematically screened for a range of biological activities, with a primary focus on anticancer and neuroprotective effects, given the potential of the phenothiazine scaffold in these areas. nih.govnih.gov In vitro studies on various cancer cell lines and enzyme inhibition assays for neurodegenerative targets like acetylcholinesterase would be crucial.

Structure-Activity Relationship (SAR) Studies: Synthesis of a focused library of analogs, perhaps by varying the substituent at the 10-position or modifying the methanol (B129727) group at the 3-position, would help in establishing clear SARs. This would guide the design of more potent and selective derivatives.

Broader Future Directions in Phenothiazine Medicinal Chemistry:

Molecular Hybridization: Creating hybrid molecules that combine the phenothiazine scaffold with other pharmacophores is a promising strategy to develop multi-target drugs, for instance, for complex diseases like Alzheimer's or cancer. nih.govsemanticscholar.org

Drug Repurposing: Continued investigation into existing phenothiazine-based drugs for new therapeutic applications, such as their use as adjuvants in cancer therapy to overcome drug resistance, is a cost-effective and potentially rapid route to new treatments. frontiersin.org

Advanced Drug Delivery Systems: The development of novel drug delivery systems for phenothiazine derivatives could help to improve their bioavailability, reduce side effects, and enhance their therapeutic efficacy.

Q & A

Q. What are the standard synthetic routes for preparing 10H-phenothiazine-3-methanol derivatives?

  • Methodology : Synthesis typically involves multi-step protocols. For example, methyl-substituted phenothiazines can be synthesized via nucleophilic substitution or coupling reactions. A common approach includes:

Core functionalization : Reacting 10H-phenothiazine with formaldehyde under acidic conditions to introduce the methanol group at position 2.

Alkylation : Using alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to introduce the 10-methyl group .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Key validation : NMR (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity .

Q. How is the crystal structure of 10H-phenothiazine derivatives characterized?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:
  • Crystallographic parameters : Triclinic or monoclinic systems (e.g., P1 space group, a = 8.189 Å, α = 81.6°) are common .
  • Software : SHELXTL or OLEX2 for structure refinement, with hydrogen atoms constrained to idealized positions .
  • Validation : Check R factors (R₁ < 0.05 for high-quality data) and residual electron density maps .

Q. What spectroscopic techniques are essential for structural confirmation?

  • Methodology :
  • NMR : ¹H NMR identifies substituent patterns (e.g., methyl protons at δ 2.3–2.5 ppm). ¹³C NMR confirms carbonyl (δ 170–190 ppm) and aromatic carbons .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₃NOS⁺) .
  • IR spectroscopy : O–H (3200–3600 cm⁻¹) and C–O (1050–1250 cm⁻¹) stretches confirm methanol groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data among phenothiazine derivatives?

  • Methodology :
  • Comparative MIC assays : Test derivatives against standardized bacterial strains (e.g., S. aureus ATCC 25923). For example, dibromo-phenothiazine (MIC = 1.50 µg/mL) vs. unsubstituted analogs (MIC > 10 µg/mL) .
  • Structure-activity relationship (SAR) : Use computational tools (e.g., DFT) to correlate electronic properties (HOMO/LUMO) with activity. Electron-withdrawing groups (e.g., –CF₃) often enhance antimicrobial potency .
  • Statistical validation : Apply ANOVA to assess significance across replicate experiments .

Q. What experimental designs optimize substituent effects on phenothiazine’s electronic properties?

  • Methodology :
  • Electrochemical studies : Cyclic voltammetry (CV) measures oxidation potentials (e.g., E₁/2 ≈ 0.8 V vs. Ag/AgCl for phenothiazine cores) .
  • UV-Vis spectroscopy : Monitor λₘₐₐ shifts (e.g., 300 → 350 nm) with electron-donating substituents .
  • Computational modeling : Gaussian09/MOPAC calculates charge distribution and frontier molecular orbitals .

Q. How to troubleshoot low yields in phenothiazine coupling reactions?

  • Methodology :
  • Catalyst screening : Compare Pd(PPh₃)₄ vs. CuI for Sonogashira couplings. For example, Pd catalysts improve yields (>70%) for ethynyl-substituted derivatives .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity vs. THF .
  • Inert atmosphere : Use Schlenk lines to prevent oxidation of intermediates .

Key Research Considerations

  • Data contradictions : Cross-validate biological results with orthogonal assays (e.g., broth microdilution vs. disk diffusion) .
  • Advanced characterization : Use synchrotron radiation for high-resolution SCXRD of low-quality crystals .
  • Ethical sourcing : Avoid commercial suppliers like BenchChem; prioritize PubChem or crystallographic databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.